molecular formula C18H21N3O4S2 B2550417 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide CAS No. 899970-90-2

2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide

Cat. No. B2550417
CAS RN: 899970-90-2
M. Wt: 407.5
InChI Key: WOETZJQMSNKOHT-UHFFFAOYSA-N
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Description

The compound "2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide" is a chemically synthesized molecule that may share structural similarities with benzothiadiazine derivatives. These derivatives are known for their potential biological activities, including antioxidant, anti-inflammatory, and antitumor properties. The presence of a benzothiadiazine core, a sulfur-containing heterocycle, and an acetamide group suggests that this compound could be of interest in medicinal chemistry research.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of substituted amines with anhydrides or acid chlorides, followed by cyclization with compounds like o-aminothiophenol. For instance, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized using maleic anhydride and o-aminothiophenol . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of a benzothiadiazine ring, which is a bicyclic system containing nitrogen and sulfur atoms. The crystal structure of a related compound, N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, was determined to be monoclinic with specific cell dimensions, indicating the potential for diverse molecular conformations and interactions .

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclization, to yield a wide range of compounds with different substituents and biological activities. For example, the acylation of amino-derivatives of 1,3,4-oxadiazoles and thiadiazoles with acetyl chloride led to the formation of novel acetamides with antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. These compounds often exhibit significant biological activities, such as antioxidant and anti-inflammatory effects. Compounds with a dioxothiazolidine ring have shown good antioxidant activity in assays like DPPH radical scavenging . The presence of different substituents on the benzothiadiazine core can also affect the solubility, stability, and reactivity of these molecules.

Scientific Research Applications

Antitumor Activity

A study highlighted the synthesis and evaluation of benzothiazole derivatives, including structures similar to the compound , for their potential antitumor activities. These compounds were tested against a range of human tumor cell lines, demonstrating considerable anticancer activity against certain cancer types. This suggests a promising avenue for the development of new anticancer agents based on benzothiazole derivatives (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antioxidant Properties

Another study focused on the preparation of benzimidazole derivatives as antioxidants for local base oil. These derivatives showed inhibition efficiency against oxidation, highlighting their potential as antioxidants in industrial applications (J. Basta et al., 2017).

Anticonvulsant Evaluation

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide revealed significant anticonvulsant activities. These findings may contribute to the development of new therapeutic agents for managing seizure disorders (R. Nath et al., 2021).

Insecticidal Assessment

The synthesis of innovative heterocycles incorporating a thiadiazole moiety was explored for their insecticidal properties against pests such as the cotton leafworm. This research demonstrates the potential agricultural applications of such compounds in pest management strategies (A. Fadda et al., 2017).

Future Directions

The future directions for research on this compound would likely depend on its specific biological activities and potential applications. For example, if it has pharmaceutical properties, it could be further developed and studied for potential therapeutic uses .

properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-2-3-10-21-15-8-4-5-9-16(15)27(23,24)20-18(21)26-13-17(22)19-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOETZJQMSNKOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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